N,N'-(oxydibenzene-4,1-diyl)bis(4-tert-butylbenzenesulfonamide)
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Overview
Description
4-TERT-BUTYL-N-{4-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of multiple tert-butyl groups and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-{4-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-aminophenol to form an intermediate sulfonamide. This intermediate is then reacted with 4-tert-butylphenol in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-{4-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid or halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-TERT-BUTYL-N-{4-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-{4-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s bulky tert-butyl groups may also influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzyl bromide: A related compound with similar tert-butyl groups but different functional groups.
1-Bromo-4-tert-butylbenzene: Another similar compound with a bromine atom instead of sulfonamide groups.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups but lacks the sulfonamide functionalities.
Uniqueness
4-TERT-BUTYL-N-{4-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)PHENOXY]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its combination of tert-butyl and sulfonamide groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C32H36N2O5S2 |
---|---|
Molecular Weight |
592.8 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[4-[(4-tert-butylphenyl)sulfonylamino]phenoxy]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C32H36N2O5S2/c1-31(2,3)23-7-19-29(20-8-23)40(35,36)33-25-11-15-27(16-12-25)39-28-17-13-26(14-18-28)34-41(37,38)30-21-9-24(10-22-30)32(4,5)6/h7-22,33-34H,1-6H3 |
InChI Key |
MMPMRKYCGQYARA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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